molecular formula C17H16N4O2 B6489022 5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941972-51-6

5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B6489022
CAS RN: 941972-51-6
M. Wt: 308.33 g/mol
InChI Key: KPEJOAYRUBGPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” is a complex organic molecule. It has been identified as a derivative of the indole and pyrido[2,3-d]pyrimidine families . This compound has been studied for its potential biological activities, particularly as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), showing potent activity in a tumor metastasis model .


Molecular Structure Analysis

The molecular structure of this compound is derived from the indole and pyrido[2,3-d]pyrimidine structures. Indole is a heterocyclic compound that contains a five-membered ring fused to a six-membered ring, one of which is a nitrogen atom . Pyrido[2,3-d]pyrimidine is another heterocyclic compound that contains a pyrimidine ring fused with a pyridine ring .

Scientific Research Applications

Inhibition of RIPK1

This compound has been found to potently inhibit RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC_50 value of 0.011 μM . It also showed good kinase selectivity .

Protection Against Necroptosis

The compound can efficiently protect cells from necroptosis . Necroptosis is a form of programmed cell death that occurs when apoptosis, another form of cell death, is prevented.

Attenuation of Necrotic Cell Death

It has been found to attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Antiviral Activity

Indole derivatives, which include this compound, have been found to possess antiviral activity . They have been used in the treatment of various viral infections.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . They can be used in the treatment of various inflammatory conditions.

Anticancer Activity

The compound has been found to have anticancer properties . It has been used in the treatment of various types of cancer cells.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . They can be used in the treatment of HIV infections.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They can be used in the treatment of conditions caused by oxidative stress.

Future Directions

Given its potent activity in inhibiting RIPK1 and its role in a tumor metastasis model , this compound could be a promising agent for preventing tumor metastasis. Further studies are needed to fully understand its potential therapeutic applications and to assess its safety and efficacy in clinical settings.

properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-19-15-14(16(22)20(2)17(19)23)13(7-9-18-15)21-10-8-11-5-3-4-6-12(11)21/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEJOAYRUBGPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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